molecular formula C21H23N3O3S B2474822 3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216996-40-5

3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2474822
CAS RN: 1216996-40-5
M. Wt: 397.49
InChI Key: LZRRYTAAXHODFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole rings, including 1,2,3- and 1,2,4-triazoles, are fundamental scaffolds in medicinal chemistry, owing to their ability to mimic the physicochemical properties of peptides and participate in hydrogen bonding with biological targets. This attribute makes them invaluable in the design of new drugs with enhanced efficacy and specificity. Triazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The success of triazoles in drug development is underscored by their incorporation into a variety of pharmaceutical agents, highlighting their potential as a basis for novel therapeutic agents (Ferreira et al., 2013; Ohloblina, 2022).

Triazoles in Antifungal Therapy

Triazole antifungals represent a significant advancement in the treatment of fungal infections. Compounds like fluconazole, itraconazole, voriconazole, and posaconazole are cornerstones in managing systemic and superficial fungal diseases due to their potent inhibitory activity against a wide range of fungal pathogens. These agents work by inhibiting the fungal cytochrome P450 enzyme, essential for cell membrane integrity, demonstrating the critical role of triazole derivatives in infectious disease therapeutics (Goldberg, 1984; Zonios & Bennett, 2008).

Triazoles in Cancer Research

The exploration of triazole-containing compounds as anticancer agents is a promising area of research. These compounds have been investigated for their potential to interfere with various cellular pathways involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis. The hybridization of triazole rings with other anticancer pharmacophores has yielded molecules with significant anticancer activity, indicating the versatility of triazoles in developing targeted cancer therapies (Xu, Zhao, & Liu, 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules and its effects on biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound .

properties

IUPAC Name

3-(3-methylphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-6-8-18(9-7-15)28(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)17-5-3-4-16(2)14-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRRYTAAXHODFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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